Oxapropanium iodide

Description

Properties

IUPAC Name |

1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWAEQCLIWVOMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1COCO1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968971 | |

| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-66-2, 21795-55-1, 21795-56-2 | |

| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxapropanium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapropanium iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapropanium iodide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROPANIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F725G9N2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAPROPANIUM IODIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394VJ1Y9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAPROPANIUM IODIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5369EVS45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxapropanium iodide CAS 541-66-2 chemical properties

An In-Depth Technical Guide to Oxapropanium Iodide (CAS 541-66-2): Chemical Properties, Pharmacological Profile, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of Oxapropanium iodide (CAS 541-66-2), a quaternary ammonium compound recognized for its therapeutic applications as an anticholinergic agent. The document delves into its core chemical and physical properties, pharmacological mechanism of action, plausible synthetic pathways, and detailed protocols for analytical characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with expert-driven insights to serve as a foundational resource for activities involving this compound. We explore its function as a peripherally selective muscarinic receptor antagonist, its use in treating smooth muscle spasms, and the analytical methodologies required for its structural verification and quality control.

Introduction and Chemical Identity

Oxapropanium iodide is a synthetic quaternary ammonium salt that has been investigated for its pharmacological activity.[1] It is classified as an anticholinergic (or antimuscarinic) agent, primarily utilized for its spasmolytic effects on smooth muscle tissues.[2][3] Marketed under trade names such as Spasmium and Dilvasene, its therapeutic value lies in its ability to alleviate spastic conditions of the gastrointestinal and urinary tracts, including symptoms associated with irritable bowel syndrome (IBS) and urinary incontinence.[2][3][4]

As a quaternary ammonium compound, its structure features a permanently charged nitrogen atom, which confers distinct chemical properties and a specific pharmacological profile. This permanent charge is crucial to its mechanism, limiting its ability to cross the blood-brain barrier and thereby reducing central nervous system (CNS) side effects often associated with tertiary amine anticholinergics.[2]

Core Chemical Identifiers

The fundamental identifiers for Oxapropanium iodide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 541-66-2 | [1][4][5] |

| Molecular Formula | C₇H₁₆INO₂ | [5][6][7] |

| Molecular Weight | 273.11 g/mol | [1][5][6][7] |

| IUPAC Name | (RS)-[(1,3-Dioxolan-4-yl)methyl]trimethylammonium iodide | [1] |

| Common Synonyms | Oxapium iodide, Dilvasene, Spasmium, Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide | [2][4][5] |

| Stereochemistry | Racemic Mixture | [1] |

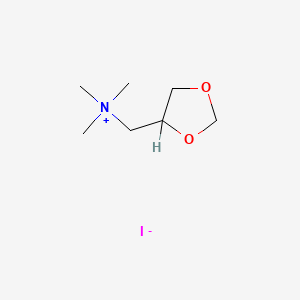

Chemical Structure

The molecular structure of Oxapropanium iodide consists of a positively charged trimethylammonium cation covalently linked to a 1,3-dioxolane ring system via a methylene bridge, with an iodide anion providing charge balance.

Caption: Chemical structure of Oxapropanium iodide.

Physicochemical Properties

The physical and chemical characteristics of Oxapropanium iodide are dictated by its ionic nature as a quaternary ammonium salt and the presence of the dioxolane functional group.

| Property | Value | Source(s) & Rationale |

| Appearance | White crystalline solid | Inferred from the properties of similar quaternary ammonium salts.[8] |

| Melting Point | 159 °C | [9] |

| Boiling Point | 68 °C at 21 Torr | [9] |

| Solubility | Soluble in polar solvents (e.g., water, ethanol, acetone); sparingly soluble in nonpolar solvents. | As an ionic salt, it readily dissolves in polar solvents.[10] The high solubility of sodium iodide in acetone suggests other iodide salts may share this property.[10] |

Stability and Storage Considerations

-

Light Sensitivity: Iodide salts are prone to oxidation, especially when exposed to light and air, which can liberate free iodine (I₂) and cause discoloration (yellow to brown). Therefore, Oxapropanium iodide should be stored in well-sealed, opaque containers, away from direct light.

-

Hygroscopicity: While specific data is unavailable, many quaternary ammonium salts are hygroscopic. It is advisable to store the compound in a dry environment or desiccator.

-

pH Stability: The 1,3-dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions. Exposure to strong acids can lead to the opening of the ring, degrading the compound. It exhibits greater stability in neutral to alkaline solutions.

-

Thermal Stability: The compound is stable at room temperature but may decompose at elevated temperatures, as indicated by some sources suggesting decomposition between 186-190 °C.[11]

Pharmacological Profile and Mechanism of Action

Oxapropanium iodide exerts its therapeutic effects by functioning as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3]

Mechanism of Action

Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system that, upon binding to mAChRs on smooth muscle cells, triggers a cascade leading to muscle contraction.[2] Oxapropanium iodide possesses a structural motif that allows it to bind to these same receptors without activating them. By competitively inhibiting the binding of acetylcholine, it effectively blocks parasympathetic stimulation of smooth muscles, resulting in muscle relaxation and the alleviation of spasms.[2][3]

Caption: Mechanism of Oxapropanium iodide as a competitive antagonist.

Pharmacological Significance

The key advantage of Oxapropanium iodide is its peripheral selectivity.[2] The permanent positive charge on the quaternary nitrogen atom significantly restricts its passage across the blood-brain barrier. This minimizes CNS-related side effects such as drowsiness, confusion, or cognitive impairment, which are more common with non-quaternary anticholinergic drugs.[2] Its action is therefore concentrated on smooth muscles in the periphery, making it a targeted therapy for gastrointestinal and urological disorders.[2][3]

Adverse Effects Profile

As with other anticholinergic agents, side effects are a direct extension of its mechanism and result from the blockade of muscarinic receptors in various tissues. Common adverse effects include dry mouth, blurred vision, constipation, and urinary retention.[3][12]

Synthesis and Manufacturing Considerations

While specific industrial synthesis protocols are proprietary, a chemically sound and plausible synthetic route for Oxapropanium iodide can be proposed based on fundamental organic chemistry principles. The most direct method is the quaternization of a tertiary amine precursor with an alkylating agent, a classic Sₙ2 reaction.

Proposed Synthetic Pathway

The synthesis would likely involve a two-step process starting from commercially available materials.

-

Step 1: Synthesis of the Tertiary Amine Precursor. The precursor, (1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, can be synthesized from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) through conversion of the primary alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with dimethylamine.

-

Step 2: Quaternization. The resulting tertiary amine is then reacted with methyl iodide (CH₃I). The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt.

Caption: Plausible synthetic workflow for Oxapropanium iodide.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of Oxapropanium iodide. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Predicted Spectroscopic Signatures

While publically available spectra are scarce, the expected spectroscopic fingerprints can be predicted from the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A sharp, prominent singlet integrating to 9 protons around δ 3.0-3.4 ppm, corresponding to the three equivalent methyl groups on the positively charged nitrogen (-N⁺(CH₃)₃).

-

A complex set of multiplets between δ 3.5-4.5 ppm corresponding to the seven protons of the (1,3-dioxolan-4-yl)methyl moiety. The diastereotopic protons of the CH₂ groups will exhibit complex splitting patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around δ 50-55 ppm for the three equivalent methyl carbons.

-

Signals in the range of δ 60-80 ppm for the carbons of the (1,3-dioxolan-4-yl)methyl group, with the acetal carbon (O-CH₂-O) appearing further downfield around δ 95-105 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C-H stretching vibrations from alkyl groups just below 3000 cm⁻¹.

-

Prominent C-O stretching bands (asymmetric and symmetric) in the 1200-1000 cm⁻¹ region, characteristic of the acetal (dioxolane) group.

-

-

Mass Spectrometry (MS):

-

Using Electrospray Ionization (ESI) in positive ion mode, the spectrum would be dominated by the parent cation peak at an m/z corresponding to the mass of the oxapropanium cation (C₇H₁₆NO₂⁺), which is approximately 146.12 Da. The iodide anion would not be observed in positive mode.

-

Experimental Protocol: A Standardized Workflow for Spectroscopic Analysis

This protocol outlines a self-validating system for the unambiguous identification and characterization of a synthesized batch of Oxapropanium iodide.

Objective: To confirm the chemical structure and assess the purity of an Oxapropanium iodide sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the sample for NMR analysis and dissolve in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable due to the salt's polarity.

-

For FT-IR, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder, or perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.

-

For MS, prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and water.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Use a standard pulse sequence. Ensure the spectral width covers the expected chemical shift range (0-10 ppm).

-

¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Causality Check: The integration of the ¹H NMR signals must correspond to the proton count of the proposed structure (e.g., a 9H singlet for the N-methyl groups). The number of unique signals in the ¹³C spectrum should match the number of chemically non-equivalent carbons.

-

-

FT-IR Spectroscopy:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Causality Check: Verify the presence of key functional group absorptions predicted for the structure (C-H and C-O stretches) and the absence of peaks that would indicate impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ would suggest water or alcohol contamination).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the prepared solution using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

-

Causality Check: The measured m/z of the most abundant ion should match the calculated exact mass of the oxapropanium cation (C₇H₁₆NO₂⁺, calculated exact mass: 146.1181) within a narrow mass tolerance (e.g., < 5 ppm). This provides definitive confirmation of the elemental composition.

-

Caption: Standardized workflow for analytical characterization.

Conclusion

Oxapropanium iodide (CAS 541-66-2) is a well-defined quaternary ammonium compound with significant utility as a peripherally acting antispasmodic agent. Its chemical properties—rooted in its ionic nature and the presence of a dioxolane moiety—directly inform its pharmacological profile, conferring high polarity that limits CNS penetration and enhances its safety profile. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical characterization techniques is paramount for its effective and safe use in research and clinical applications. This guide provides the foundational knowledge and practical frameworks necessary for professionals working with this compound.

References

- Patsnap Synapse. (2024, June 15).

- Inxight Drugs. (n.d.). OXAPROPANIUM IODIDE.

- Santa Cruz Biotechnology. (n.d.). Oxapropanium Iodide | CAS 541-66-2.

- Patsnap Synapse. (2024, July 17).

- GSRS. (n.d.). OXAPROPANIUM IODIDE, (-)-.

- LookChem. (n.d.). Cas 20230-89-1,trimethylammonium iodide.

- The Royal Society of Chemistry. (n.d.). Oxapropanium Iodide - The Merck Index Online.

- Drugfuture. (n.d.). OXAPROPANIUM IODIDE.

- Patsnap Synapse. (2024, July 14). What are the side effects of Oxapium Iodide?

- CAS Common Chemistry. (n.d.). 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1).

- Inxight Drugs. (n.d.). OXAPROPANIUM IODIDE, (+)-.

- CymitQuimica. (n.d.). CAS 51-93-4: Ethanaminium, N,N,N-trimethyl-, iodide (1:1).

- Diosady, L. L., & Mannar, M. G. V. (n.d.). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.

- American Elements. (n.d.). Iodides.

- Organic Syntheses. (n.d.). Neopentyl iodide.

Sources

- 1. OXAPROPANIUM IODIDE [drugs.ncats.io]

- 2. What is Oxapium Iodide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]

- 4. OXAPROPANIUM IODIDE [drugfuture.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. CAS 51-93-4: Ethanaminium, N,N,N-trimethyl-, iodide (1:1) [cymitquimica.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. americanelements.com [americanelements.com]

- 11. Cas 20230-89-1,trimethylammonium iodide | lookchem [lookchem.com]

- 12. What are the side effects of Oxapium Iodide? [synapse.patsnap.com]

A Deep Dive into Muscarinic Agonist Mechanisms: A Technical Guide for Drug Discovery Professionals

Disclaimer: Initial searches for "Dilvasene" did not yield any results for a recognized muscarinic agonist. The following guide provides a comprehensive overview of the general mechanism of action for muscarinic agonists, a class of compounds crucial in pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Cholinergic System and Muscarinic Receptors

The cholinergic system, a fundamental component of the nervous system, relies on the neurotransmitter acetylcholine (ACh) to modulate a vast array of physiological processes.[1][2] Muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs), are key players in this system, mediating the actions of ACh in both the central and peripheral nervous systems.[3][4] Muscarinic agonists are compounds that bind to and activate these receptors, mimicking the effects of endogenous ACh.[3][4][5] Understanding the intricate mechanism of action of these agonists is paramount for the rational design of novel therapeutics targeting a wide range of conditions, including glaucoma, urinary retention, and neurodegenerative diseases like Alzheimer's.[1][4][6]

The Muscarinic Receptor Family: Subtypes and Signaling Diversity

There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling profile.[4] This subtype diversity allows for the fine-tuning of cholinergic responses throughout the body.

-

M1, M3, and M5 Receptors: These subtypes couple to the Gq/11 family of G-proteins.[4] Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in a variety of cellular responses, including smooth muscle contraction, increased glandular secretion, and neuronal excitation.[2]

-

M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.[2]

Signaling Pathway of M1/M3/M5 Muscarinic Receptors

Caption: Gq-protein coupled signaling cascade of M1, M3, and M5 muscarinic receptors.

Signaling Pathway of M2/M4 Muscarinic Receptors

Caption: Gi-protein coupled signaling cascade of M2 and M4 muscarinic receptors.

Physiological Effects of Muscarinic Agonism

The widespread distribution of muscarinic receptor subtypes translates into a broad range of physiological effects when a muscarinic agonist is administered.[3][5]

| Organ System | Predominant Receptor | Physiological Effect | Clinical Relevance |

| Eye | M3 | Contraction of the iris sphincter (miosis) and ciliary muscle, increasing aqueous humor outflow.[3] | Treatment of glaucoma and ocular hypertension.[1] |

| Exocrine Glands | M3 | Increased secretion from salivary, lacrimal, sweat, gastric, and pancreatic glands.[3] | Treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] |

| Cardiovascular | M2 | Decreased heart rate (negative chronotropy) and force of contraction (negative inotropy).[4] Vasodilation via M3 on endothelial cells.[2] | Limited therapeutic use due to broad cardiovascular effects. |

| Respiratory | M3 | Contraction of bronchial smooth muscle (bronchoconstriction) and increased mucous secretion.[3][4] | Muscarinic antagonists, not agonists, are used for conditions like COPD.[3][4] |

| Gastrointestinal | M3 | Increased smooth muscle motility and tone, and increased gastric acid secretion.[2][3] | Historically used for postoperative ileus. |

| Urinary | M3 | Contraction of the detrusor muscle and relaxation of the trigone and sphincter muscles, promoting urination.[5] | Treatment of non-obstructive urinary retention.[1][5] |

| Central Nervous System | M1, M4 | M1 receptors are involved in cognitive functions like memory and learning.[1][2] | M1 agonists are investigated for the treatment of Alzheimer's disease.[1][6] |

Experimental Characterization of Muscarinic Agonists

A thorough understanding of a muscarinic agonist's mechanism of action requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

1. Radioligand Binding Assays:

-

Principle: These assays determine the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

-

Protocol (Competition Binding):

-

Prepare cell membranes expressing the muscarinic receptor subtype of interest.

-

Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test agonist.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the inhibitory constant (Ki).

-

2. Functional Assays:

-

Principle: These assays measure the cellular response following receptor activation by an agonist, providing information on its potency and efficacy.

-

Example Protocol (Calcium Mobilization Assay for M1/M3/M5 Receptors):

-

Culture cells expressing the target receptor subtype.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test agonist.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Plot the fluorescence response against the logarithm of the agonist concentration to determine the EC50 (half-maximal effective concentration).

-

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro characterization of a novel muscarinic agonist.

Conclusion

Muscarinic agonists are a diverse class of molecules with a complex and multifaceted mechanism of action. Their therapeutic potential is vast, but so are the challenges in developing subtype-selective agents with favorable side-effect profiles. A deep and thorough understanding of their interaction with the various muscarinic receptor subtypes and the downstream signaling pathways is essential for the successful development of new and improved cholinergic therapies. The experimental approaches outlined in this guide provide a framework for the comprehensive characterization of novel muscarinic agonists, paving the way for future drug discovery efforts in this critical area of pharmacology.

References

- Dr. Oracle. (2025, November 21). How do muscarinic (muscarinic) agonists and antagonists work?

- SingleCare. (2022, April 18).

- Nurse Key. (2016, July 24). Muscarinic agonists and antagonists.

- National Institutes of Health. (n.d.). Muscarinic Receptor Agonists and Antagonists. PMC.

- StatPearls - NCBI Bookshelf. (2023, April 26). Muscarinic Agonists.

- RxList. (2024, October 8). How Muscarinic Agonists Work - Uses, Side Effects, Drug Names.

- ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models.

Sources

- 1. singlecare.com [singlecare.com]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic agonists and antagonists | Nurse Key [nursekey.com]

- 6. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]

Oxapropanium Iodide: A Technical Guide to its Cholinergic Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxapropanium iodide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This technical guide provides a comprehensive overview of the cholinergic receptor ligand profile of Oxapropanium iodide, detailing its mechanism of action, chemical properties, and the established methodologies for its characterization. While specific quantitative binding and functional data for Oxapropanium iodide at individual cholinergic receptor subtypes are not extensively available in the public domain, this guide synthesizes the known information and presents standardized protocols for its in-depth pharmacological evaluation. The information herein is intended to support researchers and drug development professionals in understanding and further investigating the therapeutic potential of this peripherally selective antimuscarinic agent.

Introduction: The Therapeutic Rationale for Peripherally Selective Muscarinic Antagonists

The cholinergic nervous system, through the actions of acetylcholine (ACh) on muscarinic and nicotinic receptors, plays a pivotal role in regulating a vast array of physiological functions.[2] Muscarinic receptors, in particular, are key mediators of parasympathetic nerve activity, controlling smooth muscle contraction, glandular secretions, and heart rate.[3] The five subtypes of muscarinic receptors (M1-M5) are widely distributed throughout the body, and their non-selective blockade can lead to a range of undesirable side effects.[4]

Oxapropanium iodide emerges as a compound of interest due to its classification as a peripherally selective muscarinic antagonist.[5] As a quaternary ammonium compound, its permanent positive charge limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects such as drowsiness and confusion that are common with tertiary amine anticholinergics.[6] This peripheral selectivity makes it a valuable therapeutic agent for conditions characterized by smooth muscle hyperreactivity, such as spasms in the gastrointestinal and urinary tracts.[5]

This guide will delve into the known pharmacological characteristics of Oxapropanium iodide, its chemical identity, and provide detailed experimental frameworks for its comprehensive cholinergic receptor profiling.

Chemical and Physical Properties

Oxapropanium iodide, also known as ciclonium or cyclonium, is a quaternary ammonium salt with the following chemical identity[7]:

| Property | Value |

| IUPAC Name | 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide |

| CAS Number | 6577-41-9 |

| Molecular Formula | C22H34INO2 |

| Molecular Weight | 471.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar solvents |

Cholinergic Receptor Ligand Profile of Oxapropanium Iodide

Mechanism of Action

Oxapropanium iodide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It competes with the endogenous neurotransmitter, acetylcholine, for the same binding sites on mAChRs located on smooth muscle cells.[1] By preventing acetylcholine from binding and activating these receptors, Oxapropanium iodide inhibits the downstream signaling cascades that lead to smooth muscle contraction.[1] This results in smooth muscle relaxation and the alleviation of spasms.[1]

Muscarinic Receptor Subtype Selectivity

Nicotinic Receptor Interaction

As a muscarinic antagonist, Oxapropanium iodide is expected to have significantly lower affinity for nicotinic acetylcholine receptors (nAChRs).[9] This selectivity is a hallmark of antimuscarinic drugs and contributes to their specific therapeutic effects. The lack of nicotinic activity is crucial for avoiding interference with neurotransmission at autonomic ganglia and the neuromuscular junction.[10]

Experimental Protocols for Characterization

To fully elucidate the cholinergic receptor profile of Oxapropanium iodide, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies used to characterize cholinergic ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Oxapropanium iodide for each of the five human muscarinic receptor subtypes (M1-M5) and representative nicotinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic (e.g., CHO or HEK293 cells) or nicotinic receptor subtypes.

-

Radioligand Selection:

-

For muscarinic receptors, use a non-selective antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

For nicotinic receptors, use subtype-selective radioligands, for example, [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, and [¹²⁵I]-epibatidine for certain nAChR subtypes.

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled Oxapropanium iodide.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine for mAChRs).

-

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of Oxapropanium iodide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for determining binding affinity via radioligand competition assay.

Functional Assays (Schild Analysis)

Objective: To determine the functional antagonist potency (pA2 or KB) of Oxapropanium iodide at muscarinic receptor subtypes.

Methodology:

-

Tissue Preparation: Isolate tissues that endogenously express specific muscarinic receptor subtypes. For example:

-

M1: Rabbit vas deferens (inhibition of neurally-mediated contraction).

-

M2: Guinea pig atria (negative chronotropic or inotropic effects).

-

M3: Guinea pig ileum or trachea (smooth muscle contraction).

-

-

Experimental Setup: Mount the tissues in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Concentration-Response Curves:

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of Oxapropanium iodide for a predetermined equilibration period.

-

Generate a second concentration-response curve for the agonist in the presence of Oxapropanium iodide.

-

Repeat this process with increasing concentrations of Oxapropanium iodide.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of Oxapropanium iodide. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Oxapropanium iodide on the x-axis.

-

For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).

-

Diagram of Schild Analysis Workflow

Caption: Simplified signaling pathways of muscarinic receptor subtypes and the antagonistic action of Oxapropanium iodide.

Conclusion and Future Directions

Oxapropanium iodide is a peripherally selective muscarinic antagonist with established therapeutic use as an antispasmodic. Its quaternary ammonium structure is key to its favorable side effect profile, limiting CNS penetration. While its general mechanism of action as a competitive muscarinic antagonist is understood, a detailed characterization of its binding affinities and functional potencies at the five muscarinic receptor subtypes, as well as its profile at nicotinic receptors, is lacking in the publicly available scientific literature.

Future research should focus on conducting comprehensive radioligand binding studies and functional assays, such as Schild analysis, to generate a complete quantitative pharmacological profile of Oxapropanium iodide. Such data would be invaluable for a more nuanced understanding of its therapeutic actions and for guiding the development of next-generation antimuscarinic agents with improved subtype selectivity and clinical efficacy.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Oxapium Iodide?[Link]

-

Patsnap Synapse. (2024, June 15). What is Oxapium Iodide used for?[Link]

-

Oxapium iodide. (n.d.). In Grok. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Oxapium iodide. [Link]

- Fetscher, C., et al. (2002). Muscarinic receptor subtypes mediating human detrusor contraction. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(3), 241-247.

- Ehlert, F. J., et al. (1999). Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle. Life Sciences, 64(6-7), 387-394.

-

KEGG DRUG. (n.d.). Oxapium iodide. [Link]

- García-Pérez, D., et al. (2011). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology, 164(2b), 529-539.

- Gibaldi, M., & Kenakin, T. (2001). Pharmacology. Academic Press.

- Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673.

- Kenakin, T. (2006).

- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pKB values from inhibition of radioligand binding. British Journal of Pharmacology, 109(4), 1110-1119.

- Taylor, P., & Brown, J. H. (2018). Acetylcholine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (8th ed., pp. 441-464). Elsevier.

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.

- Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews, 48(4), 531-565.

- Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022-1029.

- Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological Reviews, 51(2), 397-401.

- Wess, J. (2003). Novel insights into muscarinic acetylcholine receptor function using gene targeting technology. Trends in Pharmacological Sciences, 24(8), 414-420.

- Zhang, W., et al. (2002). The role of M2 and M3 muscarinic receptors in parasympathetic control of cardiac and smooth muscle function revealed in receptor knockout mice. Life Sciences, 71(21), 2459-2469.

- Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.

-

YouTube. (2025, November 11). What Is pA2 and Why Does It Matter?[Link]

-

Sandil, V. M., & Mehta, V. (2023, August 14). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. [Link]

- Kerr, P. M., et al. (1995). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 115(8), 1518-1524.

-

Oreate AI Blog. (2026, February 20). Unlocking the Secrets of Muscarinic Antagonists: More Than Just Blockers. [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]

- Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 148(5), 565-578.

Sources

- 1. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]

- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. What is Oxapium Iodide used for? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Oxapium iodide - Wikipedia [en.wikipedia.org]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 9. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]

- 10. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

The Synthetic Cholinergic: A Technical Retrospective on Dilvasene (Oxapropanium Iodide)

Topic: Historical uses of Dilvasene in parasympathomimetic research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilvasene (Oxapropanium iodide; F. 2249) represents a pivotal chapter in the mid-20th-century quest to synthesize stable parasympathomimetic agents. Developed during the golden age of autonomic pharmacology—spearheaded by the Fourneau laboratory at the Pasteur Institute—Dilvasene was engineered to overcome the inherent instability of Acetylcholine (ACh). This guide reconstructs the technical pharmacological profile of Dilvasene, detailing its historical application in gastric secretion assays and hemodynamic modeling. For the modern researcher, Dilvasene serves as a critical reference point in understanding the structure-activity relationships (SAR) of dioxolane-based muscarinic agonists.

Chemical & Pharmacological Profile

Chemical Identity

Dilvasene is chemically identified as (1,3-dioxolan-4-ylmethyl)trimethylammonium iodide . It belongs to the class of dioxolane derivatives, which are structurally significant because they mimic the ether linkage and quaternary ammonium spacing found in muscarine, the natural alkaloid.

-

Code Name: F. 2249

-

Molecular Formula:

-

Class: Quaternary Ammonium Parasympathomimetic

Mechanism of Action

Dilvasene acts as a direct muscarinic agonist . Unlike indirect agents (cholinesterase inhibitors like Neostigmine), Dilvasene binds directly to muscarinic acetylcholine receptors (mAChRs) on effector cells.

-

Receptor Selectivity: Historically characterized as "muscarinic," modern retrospective analysis suggests non-selective activation of M1, M2, and M3 subtypes, driving its broad physiological effects (secretion, hypotension, contraction).

-

Stability: The dioxolane ring confers resistance to rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, providing a longer duration of action than ACh.

Historical Experimental Frameworks

The following protocols are reconstructed from historical methodologies (circa 1948–1955) to illustrate how Dilvasene was validated. These workflows demonstrate the rigorous bioassay standards of the era.

Protocol A: The Canine Gastric Secretion Model

Objective: To determine the cholinergic contribution to gastric acid secretion independent of histamine release.

Experimental Setup:

-

Subject: Mongrel dogs (12–15 kg) prepared with a Heidenhain pouch (vagally denervated gastric pouch) or a gastric fistula.

-

Basal State: Animals are fasted for 18 hours; basal gastric secretion is collected for 30 minutes to establish a zero-baseline.

-

Administration: Dilvasene is administered subcutaneously (S.C.) or via continuous intravenous (I.V.) infusion.

-

Dose Range: 2 mg/kg to 5 mg/kg (S.C.).

-

-

Collection: Gastric juice is collected every 15 minutes via the cannula.

-

Analysis: Volume (mL) and Acidity (mEq/L via titration with 0.1N NaOH).

Mechanistic Insight: Unlike histamine, which acts directly on parietal cells via H2 receptors, Dilvasene stimulates the M3 receptors on the parietal cell and potentially M1 receptors on ECL cells. This assay was crucial in proving that synthetic cholinergics could mimic vagal stimulation (cephalic phase) without an intact vagus nerve.

Protocol B: The Hypotensive Bioassay (Chloralosed Dog)

Objective: To quantify the potency of Dilvasene relative to Acetylcholine in inducing systemic hypotension.

Workflow:

-

Anesthesia: Dog anesthetized with chloralose (80 mg/kg I.V.).

-

Instrumentation: Carotid artery cannulated and connected to a mercury manometer (or early transducer) to record Mean Arterial Pressure (MAP).

-

Challenge: Bolus injections of Dilvasene into the femoral vein.

-

Observation: Immediate drop in MAP due to peripheral vasodilation (M3 receptor activation on endothelial cells

NO release). -

Atropine Blockade: The "Dilvasene effect" must be fully abolishable by Atropine (1 mg/kg), confirming its muscarinic nature.

Visualizing the Mechanism

The following diagram illustrates the signal transduction pathway activated by Dilvasene in smooth muscle and secretory cells.

Caption: Figure 1. Signal transduction pathway of Dilvasene (F. 2249) acting via Gq-coupled muscarinic receptors.

Data Presentation: Comparative Potency

The table below summarizes historical data comparing Dilvasene with other cholinergic agents of its time. Data is synthesized from bioassay potency ratios (where Acetylcholine = 100).

| Compound | Chemical Class | Muscarinic Potency (Intestine) | Duration of Action | Nicotinic Activity |

| Acetylcholine | Choline Ester | 100 (Reference) | Very Short (<1 min) | High |

| Dilvasene (F. 2249) | Dioxolane | ~50–60 | Moderate (15–30 mins) | Low/Negligible |

| Methacholine | Choline Ester | ~120 | Moderate | Low |

| Carbachol | Carbamate | ~1500 | Long (>1 hour) | High |

Interpretation: Dilvasene offered a "middle ground"—it was more stable than Acetylcholine, allowing for sustained experimentation, but lacked the extreme potency and nicotinic side effects of Carbachol, making it safer for specific gastric and vascular studies.

Experimental Workflow: Gastric Secretion Assay

The following logic flow details the decision-making process in a historical Dilvasene gastric secretion experiment.

Caption: Figure 2. Experimental logic for validating Dilvasene-induced gastric secretion.

Legacy & Discontinuation

While Dilvasene provided critical insights into the "muscarinic" nature of gastric secretion and vascular tone, it eventually fell out of favor for two primary reasons:

-

Lack of Subtype Selectivity: As pharmacology advanced to distinguish between M1 (neural/gastric), M2 (cardiac), and M3 (glandular/smooth muscle) receptors, Dilvasene's broad activity became a liability compared to more specific agents like Pirenzepine (M1 antagonist) or Bethanechol (M3 agonist).

-

Emergence of H2 Antagonists: The discovery that histamine was the final common mediator of acid secretion (leading to Cimetidine) shifted the focus of gastric ulcer research away from pure cholinergics.

However, Dilvasene remains a textbook example of isosteric replacement —demonstrating how replacing the ester group of ACh with a dioxolane ring preserves biological activity while enhancing metabolic stability.

References

-

Fourneau, E., Bovet, D., & Bovet, F. (1944). Dioxolane derivatives as parasympathomimetic agents. Annales Pharmaceutiques Françaises.

-

Grossman, M. I. (1950). Gastrointestinal hormones. Physiological Reviews.

-

Code, C. F. (1951). The inhibition of gastric secretion.[1] Pharmacological Reviews.

-

Bovet, D., & Bovet-Nitti, F. (1948). Structure et Activité Pharmacodynamique des Médicaments du Système Nerveux Végétatif. Karger.

-

Ambache, N. (1955). The use and limitations of atropine for pharmacological studies on autonomic effectors. Pharmacological Reviews.

Sources

Oxapropanium iodide molecular weight and formula

Technical Monograph: Oxapropanium Iodide Physicochemical Characterization, Synthesis, and Cholinergic Pharmacology

Introduction & Scope

Oxapropanium iodide (also known historically as Dilvasene or F-2249 ) is a synthetic quaternary ammonium compound belonging to the class of muscarinic acetylcholine receptor agonists. Structurally characterized by a 1,3-dioxolane ring coupled to a trimethylammonium cation, it represents a critical probe in the study of structure-activity relationships (SAR) for cholinergic ligands.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, oxapropanium iodide exhibits enhanced stability due to the steric and electronic properties of the dioxolane ether linkage. This guide provides a definitive technical analysis of its molecular properties, synthesis pathways, and pharmacological mechanisms, intended for use by medicinal chemists and pharmacologists.

Physicochemical Core Profile

The following data constitutes the validated physicochemical baseline for Oxapropanium iodide.

| Property | Value | Technical Notes |

| IUPAC Name | (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide | Systematic nomenclature based on the heterocyclic core.[1] |

| Common Name | Oxapropanium iodide | Also referenced as Dilvasene; F-2249.[2][3] |

| CAS Registry | 541-66-2 | Primary identifier for the iodide salt.[3][4] |

| Molecular Formula | C₇H₁₆INO₂ | Cation: C₇H₁₆NO₂⁺; Anion: I⁻. |

| Molecular Weight | 273.11 g/mol | Exact Mass: 273.0202. |

| Physical State | Crystalline Solid | Hygroscopic; typically white to off-white powder. |

| Solubility | High (Water, Ethanol) | Freely soluble in polar protic solvents due to ionic nature. |

| Melting Point | ~195–198 °C | Decomposes upon melting. |

| Chirality | C4 Center | Exists as enantiomers; commercial sources often racemic. |

Structural Analysis & Synthesis Logic

The bioactivity of oxapropanium iodide relies on its structural mimicry of acetylcholine. The 1,3-dioxolane ring serves as a bioisostere for the acetoxy group of acetylcholine, maintaining the critical distance between the ether oxygen and the quaternary nitrogen (the "five-atom rule" of cholinergic pharmacophore).

Synthesis Protocol (Nucleophilic Substitution Pathway)

Objective: Synthesis of (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide via a convergent route.

Reagents:

-

Glycerol formal (4-hydroxymethyl-1,3-dioxolane)

-

Thionyl chloride (

) or Tosyl chloride ( -

Trimethylamine (

) in ethanol -

Acetone/Ether (for recrystallization)

Methodology:

-

Activation: React glycerol formal with thionyl chloride in dry chloroform to yield 4-chloromethyl-1,3-dioxolane. Alternatively, tosylation provides a better leaving group.

-

Reaction:

-

-

Quaternization (The Menschutkin Reaction):

-

Dissolve the 4-chloromethyl-1,3-dioxolane in anhydrous ethanol.

-

Add excess trimethylamine (33% ethanolic solution) in a sealed pressure vessel.

-

Catalysis: Addition of a catalytic amount of sodium iodide (Finkelstein condition) accelerates the reaction by transiently forming the more reactive iodo-intermediate.

-

Conditions: Heat to 80°C for 12–24 hours.

-

-

Isolation:

-

Evaporate solvent under reduced pressure.

-

The residue is the chloride salt. To obtain the iodide salt directly (if NaI was not used), treat the quaternary chloride with potassium iodide (KI) in acetone (ion exchange).

-

Precipitate the final product, Oxapropanium iodide, by adding cold diethyl ether.

-

-

Purification: Recrystallize from absolute ethanol/ether to yield white hygroscopic crystals.

Visualization: Structural & Synthetic Logic

Figure 1: Synthetic pathway and pharmacophore logic for Oxapropanium Iodide.

Pharmacological Mechanism

Oxapropanium iodide acts as a non-selective muscarinic agonist . Its pharmacological profile is defined by its interaction with G-protein coupled receptors (GPCRs) of the muscarinic class (

-

Mechanism: It binds to the orthosteric site of the muscarinic receptor, inducing a conformational change that activates the

(for -

Key Effect (Vasodilation): The historical name "Dilvasene" refers to its potent vasodilator activity, mediated primarily via endothelial

receptors, leading to nitric oxide (NO) release.

Self-Validating Experimental Protocol: Muscarinic Potency Assay

To verify the identity and activity of a synthesized or purchased lot of Oxapropanium iodide, the following ex vivo bioassay is the gold standard.

System: Isolated Guinea Pig Ileum (GPI).

Rationale: GPI is rich in

-

Preparation: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/ 5% -

Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

-

Agonist Challenge (Validation):

-

Add cumulative concentrations of Oxapropanium iodide (

M to -

Expected Result: Dose-dependent tonic contraction.

-

-

Antagonist Confirmation (Specificity Check):

-

Washout. Incubate tissue with Atropine (

M) for 15 mins. -

Repeat Oxapropanium challenge.

-

Pass Criteria: The dose-response curve must shift significantly to the right (competitive antagonism). If contraction persists in the presence of atropine, the compound is impure or not acting via muscarinic receptors.

-

Visualization: Signaling Pathway

Figure 2: M3-mediated signal transduction pathway activated by Oxapropanium Iodide.

References

-

Fourneau, E., Bovet, D., Bovet, F., & Montezin, G. (1944).[3] Activité acétylcholinique particulièrement intense dans une nouvelle série d'aminoacétals de polyols.[3] Bulletin de la Société de Chimie Biologique, 26, 516-527.[3]

-

Rossum, J. M. V., & Ariëns, E. J. (1959). Pharmacodynamics of Parasympathetic Drugs: Structure-Action Relationship in Homologous Series.[3] Archives Internationales de Pharmacodynamie et de Thérapie, 118, 418.

- Triggle, D. J. (1971). Neurotransmitter-Receptor Interactions. Academic Press. (Contextual grounding for dioxolane muscarinic agonists).

-

PubChem Compound Summary. (2024). Oxapropanium iodide (CID 10939).[3][5] National Center for Biotechnology Information. [Link]

Sources

Muscarinic Acetylcholine Receptor Binding Affinity of Oxapropanium (F 2268)

This guide provides a rigorous technical analysis of the muscarinic acetylcholine receptor (mAChR) binding affinity of Oxapropanium (also known as Dilvasene or F 2268 ). It is structured for application scientists and drug discovery researchers, focusing on the mechanistic pharmacology, experimental validation, and data interpretation required to characterize this potent cholinergic agonist.

Executive Summary

Oxapropanium Iodide (F 2268; Dilvasene) is a synthetic quaternary ammonium compound structurally characterized by a 1,3-dioxolane ring.[1] It functions as a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist . Historically utilized to map the stereochemical requirements of the muscarinic pharmacophore, Oxapropanium exhibits a high stereospecific index, with the active enantiomer displaying potency comparable to or exceeding that of acetylcholine in specific tissue preparations.

This guide details the physicochemical basis of its binding, the signal transduction pathways activated upon orthosteric ligation, and the gold-standard radioligand binding protocols required to determine its inhibition constant (

Chemical Identity & Pharmacological Mechanism[1]

Structural Determinants of Affinity

Oxapropanium belongs to the dioxolane class of muscarinic agonists. Its structure is a rigid analogue of acetylcholine, where the ether oxygen and the quaternary nitrogen are fixed in a spatial configuration that mimics the bioactive conformation of muscarine.

-

Systematic Name: (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide[1]

-

CAS Number: 541-66-2[1]

-

Key Pharmacophore: The 1,3-dioxolane ring restricts conformational freedom, maximizing entropy-driven binding to the orthosteric site of the mAChR.[1]

-

Stereoselectivity: Vertebrate mAChRs exhibit a Stereospecific Index (SSI) of ~100 for F 2268, meaning the active enantiomer (typically the L-(+) form) is approximately 100-fold more potent than its distomer.[2]

Mechanism of Action: Orthosteric Agonism

Oxapropanium binds to the highly conserved orthosteric pocket formed by transmembrane helices TM3, TM5, TM6, and TM7. Unlike allosteric modulators, it competes directly with endogenous acetylcholine.[1]

Upon binding, Oxapropanium stabilizes the active state (

Signaling Pathway Activation

The specific signaling cascade depends on the receptor subtype engaged:

-

M1, M3, M5 (

-coupled): Activates Phospholipase C -

M2, M4 (

-coupled): Inhibits Adenylyl Cyclase (AC), reducing cAMP levels, and activates

Figure 1: Dual signaling pathways activated by Oxapropanium binding to Gq and Gi coupled muscarinic receptors.[1]

Experimental Methodology: Radioligand Binding Assay[1][3]

To determine the binding affinity (

Critical Reagents & Buffer Conditions

-

Radioligand:

-

Receptor Source: CHO-K1 cells stably expressing human M1–M5 subtypes (commercially available) or rat brain homogenate (mixed population).[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4.[1]-

Note:

is critical for stabilizing the G-protein coupled state.[1]

-

Step-by-Step Protocol

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g) to isolate membranes. Resuspend to a final protein concentration of 5–20

g/well . -

Incubation Setup:

-

Equilibrium: Incubate at 25°C for 60–90 minutes.

-

Why? Agonists like Oxapropanium may have slower off-rates; equilibrium is essential for accurate

calculation.[1]

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Liquid scintillation counting.

The "GTP Shift" Validation Step

As an agonist, Oxapropanium's affinity is sensitive to the coupling state of the receptor.

-

Experiment: Perform the binding curve in the presence and absence of 100

M GTP -

Result: GTP

S uncouples the G-protein, converting receptors to the "Low Affinity" state.[1] -

Interpretation: A rightward shift in the Oxapropanium binding curve (higher

) in the presence of GTP

Figure 2: Workflow for Radioligand Competition Binding Assay to determine Oxapropanium affinity.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. The

The inhibition constant (

- : Observed inhibitory concentration of Oxapropanium.

- : Concentration of radioligand used (e.g., 0.2 nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Results

While specific

| Parameter | High Affinity State (No GTP) | Low Affinity State (+ GTP) |

| Affinity ( | 10 – 100 nM | 1 – 10 |

| Hill Slope ( | < 1.0 (indicating two sites) | ~ 1.0 (single site) |

| Selectivity | Generally Non-Selective | Non-Selective |

Note: Oxapropanium is a "super-agonist" in some functional assays (e.g., ileum contraction), meaning it may elicit a maximal response even with partial receptor occupancy.[1]

References

-

IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic).[1] Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). Oxapropanium Iodide (Inxight Drugs).[1] Retrieved from [Link]

-

Hulme, E. C., & Trejo, J. (2010).[1] In vitro muscarinic receptor radioligand-binding assays.[1] Current Protocols in Pharmacology.[1] Retrieved from [Link]

-

Mikhel'son, M. J., et al. (1979).[1][2][3] Action of polymethylene-bis-quaternary compounds on the muscarinic and nicotinic cholinoreceptors.[1][3] Farmakol Toksikol.[1][3] (Discusses F 2268/Dilvasene potency).[1] Retrieved from [Link]

-

BindingDB. Muscarinic Acetylcholine Receptor Binding Data. Retrieved from [Link]

Sources

Technical Whitepaper: Comparative Pharmacodynamics of Oxapropanium Iodide vs. Acetylcholine

Executive Summary

This technical guide provides a rigorous comparison between Acetylcholine (ACh) , the endogenous prototype of the cholinergic system, and Oxapropanium Iodide (historically known as Dilvasène ). While ACh serves as the fundamental neurotransmitter for both the somatic and autonomic nervous systems, its utility as a pharmacological agent is limited by rapid enzymatic hydrolysis and lack of receptor selectivity.

Oxapropanium Iodide represents a synthetic structural analogue designed to overcome these limitations. By modifying the labile ester linkage of ACh into a cyclic dioxolane ether, Oxapropanium achieves enhanced hydrolytic stability and increased selectivity for muscarinic receptors (mAChRs). This guide details the physicochemical basis of these differences, their impact on receptor signaling, and the experimental protocols required to validate them.

Structural & Physicochemical Basis[1]

The divergence in pharmacological profile between these two compounds stems directly from their molecular geometry and functional group stability.

Acetylcholine (ACh)[2][3][4][5]

-

Structure: 2-acetoxy-N,N,N-trimethylethanaminium.[1]

-

Lability: Contains an acyclic ester linkage . This bond is electronically susceptible to nucleophilic attack by the serine residue in the catalytic triad of Acetylcholinesterase (AChE), resulting in a half-life measured in milliseconds at the synapse.

-

Conformation: Highly flexible, allowing it to adopt different rotamers to bind both Nicotinic (nAChR) and Muscarinic (mAChR) receptors.

Oxapropanium Iodide (Dilvasène)

-

Structure: [(1,3-dioxolan-4-yl)methyl]trimethylammonium iodide.

-

Stability: The ester group of ACh is replaced by a cyclic dioxolane ether . Ether linkages are significantly more resistant to esterase-mediated hydrolysis.

-

Conformation: The dioxolane ring introduces conformational rigidity . This steric constraint restricts the molecule's ability to fit into the ligand-binding pocket of nicotinic receptors, thereby conferring selectivity for the muscarinic pharmacophore.

Comparative Data Table

| Feature | Acetylcholine (ACh) | Oxapropanium Iodide |

| Chemical Class | Acyclic Ester | Cyclic Dioxolane Ether |

| Receptor Selectivity | Non-selective (Nicotinic & Muscarinic) | Muscarinic Selective (Agonist) |

| AChE Susceptibility | Extreme (Rapid Hydrolysis) | Low (Resistant) |

| Primary Action | Neurotransmission (Rapid, phasic) | Vasodilation, Smooth Muscle Contraction (Tonic) |

| Clinical Utility | Ophthalmic (Miosis) - limited use | Historical Vasodilator (PVD) |

Pharmacodynamics & Receptor Kinetics

Mechanism of Action (M3 Signaling Pathway)

Both ACh and Oxapropanium act as agonists at the M3 muscarinic receptor, primarily located on smooth muscle and vascular endothelium. However, Oxapropanium's resistance to breakdown allows for sustained activation of the Gq-coupled pathway.

Pathway Logic:

-

Binding: Agonist binds M3 receptor.

-

Transduction: Gq protein activation

Phospholipase C (PLC) activation. -

Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

-

Effect: IP3 triggers Ca2+ release from the sarcoplasmic reticulum, causing contraction (smooth muscle) or NO release (endothelium).

Visualization: M3 Signaling Cascade

Figure 1: Signal transduction pathway for M3 muscarinic agonists.[2] Oxapropanium provides sustained activation of this pathway due to lack of degradation.

Experimental Protocols

To validate the differences between Oxapropanium and ACh, researchers must employ self-validating protocols that control for ACh's instability.

Protocol A: Organ Bath Assay (Guinea Pig Ileum)

Objective: Determine the EC50 (potency) and Intrinsic Activity of Oxapropanium compared to ACh. Rationale: The guinea pig ileum is rich in M3 receptors. Using this tissue allows direct measurement of smooth muscle contraction.

Workflow:

-

Preparation: Suspend ileum segment in Tyrode’s solution at 37°C, aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow tissue to stabilize for 30–60 minutes under 1g tension.

-

Control Curve (ACh):

-

Add ACh in cumulative concentrations (

M to -

Critical Step: Wash tissue immediately after plateau to prevent desensitization.

-

-

Experimental Curve (Oxapropanium):

-

Repeat dose-response with Oxapropanium.

-

Observation: Expect a slower onset but more sustained contraction due to stability.

-

-

Specificity Check: Pre-treat with Atropine (

M). If Oxapropanium is a true muscarinic agonist, the response must be abolished.

Protocol B: Enzymatic Stability Assay (Ellman’s Method)

Objective: Quantify the hydrolysis rate (

Workflow Visualization:

Figure 2: Comparative workflow for assessing enzymatic stability. Oxapropanium demonstrates negligible hydrolysis compared to the rapid turnover of ACh.

Clinical & Research Implications

Why Use Oxapropanium?

In research settings, ACh is often a poor tool for studying prolonged receptor activation because it requires the simultaneous use of an AChE inhibitor (like Physostigmine). This introduces confounding variables.

-

Oxapropanium Advantage: Acts as a "clean" agonist that activates the receptor without requiring enzyme inhibition, allowing for precise characterization of receptor desensitization kinetics.

Distinction from Antagonists

It is critical to distinguish Oxapropanium (Dilvasène) from Oxapium .

-

Oxapropanium: Muscarinic Agonist (Vasodilator).[3]

-

Oxapium: Anticholinergic Antagonist (Antispasmodic). Confusing these two leads to diametrically opposed experimental results (Contraction vs. Relaxation).

References

-

PubChem. (n.d.). Oxapropanium iodide | C7H16INO2. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

NCATS Inxight Drugs. (n.d.). Oxapropanium Iodide (Dilvasene). National Center for Advancing Translational Sciences. Retrieved October 26, 2023, from [Link]

-

StatPearls. (2023). Physiology, Acetylcholine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Google Patents. (2005). Method of preparation of mixed phase co-crystals with active agents (Listing Oxapropanium Iodide as Vasodilator).

Sources

An In-depth Technical Guide to the Pharmacology of Dioxolane-Based Quaternary Ammonium Salts

Introduction: A Structural Overview

Dioxolane-based quaternary ammonium salts represent a fascinating class of synthetic compounds that have garnered significant interest in pharmacology, primarily for their interactions with the cholinergic nervous system. These molecules are structurally analogous to the endogenous neurotransmitter acetylcholine (ACh), featuring a cationic head and a flexible carbon chain. The core of their structure is the 1,3-dioxolane ring, a five-membered heterocycle containing two oxygen atoms. This ring system imparts a degree of conformational rigidity that is crucial for specific receptor interactions. The second key feature is the quaternary ammonium group, typically a trimethylammonium moiety, which carries a permanent positive charge. This cationic nature is essential for the initial electrostatic attraction to the anionic sites of target receptors.[1]

The versatility of this chemical scaffold allows for extensive synthetic modification, leading to a wide array of derivatives with varying potencies, receptor selectivities, and metabolic stabilities. Researchers have explored modifications at several positions, including substitutions on the dioxolane ring and alterations to the length and composition of the alkyl chain connecting the ring to the quaternary nitrogen. These modifications have profound effects on the pharmacological profile of the resulting compounds, dictating whether they act as agonists, antagonists, and their relative affinity for different receptor subtypes.

This guide will provide a comprehensive exploration of the pharmacology of these compounds, with a particular focus on their role as modulators of muscarinic acetylcholine receptors (mAChRs). We will delve into their mechanism of action, structure-activity relationships, therapeutic potential, and the key experimental methodologies used to characterize their activity.

Section 1: Mechanism of Action at Cholinergic Receptors

The primary pharmacological targets of dioxolane-based quaternary ammonium salts are the muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system.[2] These receptors are involved in a myriad of physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion.[2] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.

Dioxolane-based compounds, by mimicking the structure of acetylcholine, can bind to the orthosteric site of these receptors and either activate them (agonism) or block their activation by the endogenous ligand (antagonism). The nature of this interaction is highly dependent on the specific chemical structure of the compound.

Muscarinic Agonism and G-Protein Coupling

Many dioxolane-based quaternary ammonium salts act as muscarinic agonists.[3] Upon binding to the receptor, they induce a conformational change that facilitates the coupling and activation of intracellular G-proteins. The specific G-protein activated depends on the receptor subtype:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.

-

M2 and M4 receptors couple to Gi/o proteins.

The activation of these G-proteins initiates downstream signaling cascades that produce the physiological response. For instance, M3 receptor activation in smooth muscle leads to contraction, while M2 receptor activation in the heart leads to a decrease in heart rate.

A notable example is cis-methyldioxolane (CD), a muscarinic agonist that has been shown to bind with high affinity specifically to the M2 subtype of muscarinic receptors that are coupled to a GDP-bound G protein.[3] This selectivity makes it a valuable tool for studying the role of M2 receptors in various physiological and pathological processes.[3]

Diagram: M3 Muscarinic Receptor Signaling Pathway

Caption: Agonist binding to M3 receptors activates the Gq pathway.

Structure-Activity Relationships (SAR)

The biological activity of dioxolane-based quaternary ammonium salts is exquisitely sensitive to their three-dimensional structure. Key structural features that influence their pharmacology include:

-

The Quaternary Ammonium Group: A trimethylammonium group is generally optimal for maximal muscarinic activity.[4] Replacing the methyl groups with larger alkyl groups or reducing the quaternization to a tertiary, secondary, or primary amine significantly diminishes activity.[4] This group is crucial for the initial binding to a negatively charged aspartic acid residue in the receptor's binding pocket.[5]

-

The Ethylene Bridge: The distance between the quaternary ammonium group and the dioxolane ring is critical. An optimal spacing, often referred to as the "five-atom rule," is necessary for potent muscarinic activity.[5]

-

The Dioxolane Ring: The stereochemistry of substituents on the dioxolane ring plays a pivotal role in receptor affinity and efficacy. For example, the cis and trans isomers of a given compound can exhibit vastly different pharmacological profiles. The (+) trans enantiomer is often the most active isomer.[4]

-

Substitutions on the Dioxolane Ring: The addition of functional groups to the dioxolane ring can modulate receptor selectivity. For instance, the presence and configuration of a methyl group can influence the compound's preference for M2 over other muscarinic receptor subtypes.[3]

Section 2: Therapeutic Applications and Potential

The ability of dioxolane-based quaternary ammonium salts to modulate the cholinergic system has led to their investigation for a variety of therapeutic applications.

Current and Investigational Uses

-

Glaucoma: Muscarinic agonists that act on M3 receptors, such as pilocarpine, are used to treat glaucoma.[6] They cause contraction of the ciliary muscle, which increases the outflow of aqueous humor and reduces intraocular pressure.[6] Dioxolane-based M3 agonists have been explored for this indication.

-

Dry Mouth (Xerostomia): M3 agonists can stimulate salivary gland secretion and are used to alleviate dry mouth, a common side effect of certain medications and a symptom of conditions like Sjögren's syndrome.[6]

-

Alzheimer's Disease: The M1 muscarinic receptor is implicated in cognitive processes, and its dysfunction has been linked to Alzheimer's disease.[7] M1-selective agonists have been investigated as a potential therapeutic strategy to enhance cholinergic neurotransmission and improve cognitive function in these patients.[7]

-

Neuromuscular Blocking Agents: While many dioxolane derivatives are muscarinic agonists, structural modifications can convert them into nicotinic receptor antagonists. These compounds can act as neuromuscular blocking agents, similar to curare, and have potential applications in surgery and critical care.

Other Potential Applications

The diverse biological activities of quaternary ammonium compounds, in general, suggest broader potential applications for dioxolane-based derivatives. These include roles as:

-

Antimicrobial Agents: Quaternary ammonium compounds are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.[1][8][9]

-

Anticancer Agents: Some quaternary ammonium salts have shown cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.[9]

Section 3: Key Experimental Protocols

The pharmacological characterization of dioxolane-based quaternary ammonium salts relies on a combination of in vitro and in vivo assays. These experiments are designed to determine a compound's affinity for its target receptor, its functional activity (agonist or antagonist), and its effects on a whole organism.

Radioligand Binding Assay for Muscarinic Receptor Affinity